molecular formula C15H19NO3S B2635314 2-{[2-(Cyclohexylamino)-2-oxoethyl]thio}benzoic acid CAS No. 385382-80-9

2-{[2-(Cyclohexylamino)-2-oxoethyl]thio}benzoic acid

Cat. No.: B2635314
CAS No.: 385382-80-9
M. Wt: 293.38
InChI Key: RBEKVRXCSVGTIQ-UHFFFAOYSA-N
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Description

2-{[2-(Cyclohexylamino)-2-oxoethyl]thio}benzoic acid is an organic compound with the molecular formula C15H19NO3S It is characterized by the presence of a benzoic acid moiety linked to a cyclohexylamino group through a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(Cyclohexylamino)-2-oxoethyl]thio}benzoic acid typically involves the following steps:

    Formation of the Thioether Linkage: This can be achieved by reacting 2-mercaptobenzoic acid with 2-bromo-N-cyclohexylacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 2-mercaptobenzoic acid attacks the bromoacetamide, forming the thioether linkage.

    Cyclohexylamino Group Introduction: The cyclohexylamino group can be introduced by reacting the intermediate product with cyclohexylamine under suitable conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to the corresponding alcohol.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the benzoic acid moiety.

Scientific Research Applications

2-{[2-(Cyclohexylamino)-2-oxoethyl]thio}benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: It can be used as a probe to study biological processes involving thiol groups or benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 2-{[2-(Cyclohexylamino)-2-oxoethyl]thio}benzoic acid involves its interaction with molecular targets through its functional groups. The cyclohexylamino group can form hydrogen bonds or ionic interactions with biological targets, while the thioether linkage can participate in redox reactions. The benzoic acid moiety can engage in π-π interactions or act as a hydrogen bond donor/acceptor.

Comparison with Similar Compounds

  • 2-{[2-(Cyclohexylamino)-2-oxoethyl]thio}benzoic acid methyl ester
  • This compound ethyl ester

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its esters, the free acid form has different solubility and reactivity profiles, making it suitable for specific applications where the esters may not be effective.

Properties

IUPAC Name

2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c17-14(16-11-6-2-1-3-7-11)10-20-13-9-5-4-8-12(13)15(18)19/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEKVRXCSVGTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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